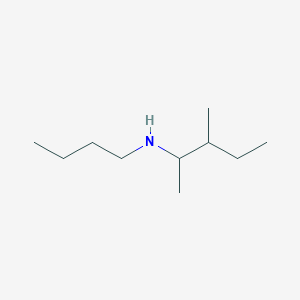
2-(2,4-Difluorophenyl)-N-(2-iodoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-N-(2-iodoethyl)acetamide is an organic compound characterized by the presence of difluorophenyl and iodoethyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-N-(2-iodoethyl)acetamide typically involves the reaction of 2,4-difluoroaniline with 2-iodoethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-N-(2-iodoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodo group to other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl acetamide oxides, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
2-(2,4-Difluorophenyl)-N-(2-iodoethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-N-(2-iodoethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity, while the iodoethyl group may facilitate specific interactions or modifications. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-N-(2-chloroethyl)acetamide
- 2-(2,4-Difluorophenyl)-N-(2-bromoethyl)acetamide
- 2-(2,4-Difluorophenyl)-N-(2-fluoroethyl)acetamide
Uniqueness
2-(2,4-Difluorophenyl)-N-(2-iodoethyl)acetamide is unique due to the presence of the iodo group, which can undergo specific reactions not possible with other halogens. This makes it a valuable compound for certain synthetic applications and research studies.
Properties
Molecular Formula |
C10H10F2INO |
|---|---|
Molecular Weight |
325.09 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-N-(2-iodoethyl)acetamide |
InChI |
InChI=1S/C10H10F2INO/c11-8-2-1-7(9(12)6-8)5-10(15)14-4-3-13/h1-2,6H,3-5H2,(H,14,15) |
InChI Key |
KBIYQCAMEUEJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13248482.png)


![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)






![4-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13248527.png)
![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine](/img/structure/B13248532.png)
